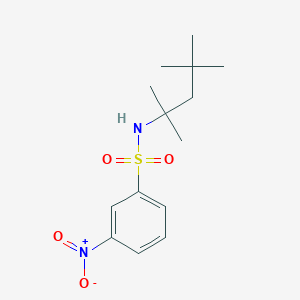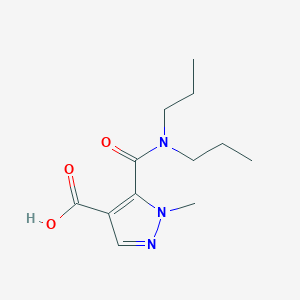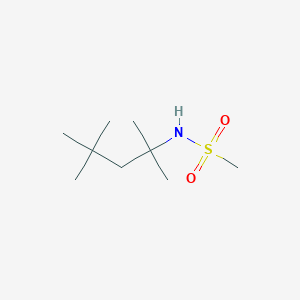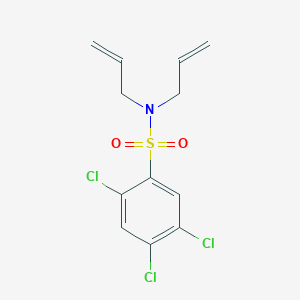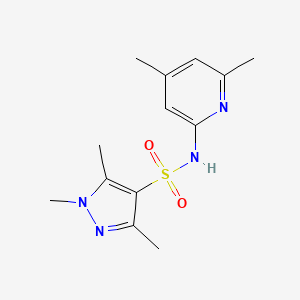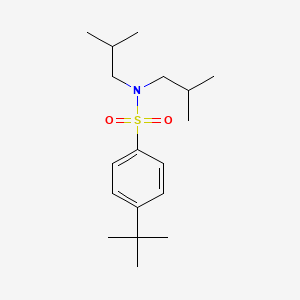
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. DBDS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the binding of the compound to the active site of enzymes and ion channels. 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to interact with the amino acid residues in the active site of enzymes and block their activity. It has also been shown to block the activity of ion channels by binding to the pore-forming region and inhibiting the flow of ions through the channel.
Biochemical and Physiological Effects
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and trypsin. In physiology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the release of neurotransmitters such as acetylcholine and dopamine. It has also been shown to block the activity of potassium channels and inhibit the depolarization of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and ability to bind to enzymes and ion channels. The limitations of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new drugs that target ion channels and enzymes based on the structure of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide. Another direction is the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a tool for the study of protein-ligand interactions and the development of new methods for the detection of ligand binding. Additionally, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide could be used in the development of new materials for applications such as drug delivery and sensing.
Synthesemethoden
The synthesis of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline powder. The purity of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as methanol.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a reagent for the detection of protein-ligand interactions. It has been shown to bind to the active site of enzymes such as carbonic anhydrase and inhibit their activity. In pharmacology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a tool to study the mechanism of action of drugs that target ion channels. It has been shown to block the activity of potassium channels and inhibit the release of neurotransmitters. In medicinal chemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a scaffold for the design of new drugs that target ion channels and enzymes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-14(2)12-19(13-15(3)4)22(20,21)17-10-8-16(9-11-17)18(5,6)7/h8-11,14-15H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESCLYAWQYRPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
